molecular formula C12H14ClNOS B8286522 3-[(4-Chlorophenyl)thio]-azacycloheptan-2-one

3-[(4-Chlorophenyl)thio]-azacycloheptan-2-one

Cat. No. B8286522
M. Wt: 255.76 g/mol
InChI Key: ZJAUDLPVYJEXMO-UHFFFAOYSA-N
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Patent
US04468392

Procedure details

54 g (1.0 mol) of sodium methylate and 144.6 g (1.0 mol) of 4-chlorothiophenol are initially introduced into 500 mL of methanol, and a methanolic solution of 192 g (1.0 mol) of α-bromocaprolactam is added dropwise at room temperature. After the exothermic reaction has ceased, the mixture is stirred for a further 3 hours at room temperature, the precipitated sodium bromide is then filtered off under suction and the mother liquor is evaporated down in vacuo. The precipitated crystals are filtered off under suction.
Name
sodium methylate
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
144.6 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
192 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[Cl:4][C:5]1[CH:10]=[CH:9][C:8]([SH:11])=[CH:7][CH:6]=1.Br[CH:13]1[CH2:20][CH2:19][CH2:18][CH2:17][NH:16][C:14]1=[O:15]>CO>[Cl:4][C:5]1[CH:10]=[CH:9][C:8]([S:11][CH:13]2[CH2:20][CH2:19][CH2:18][CH2:17][NH:16][C:14]2=[O:15])=[CH:7][CH:6]=1 |f:0.1|

Inputs

Step One
Name
sodium methylate
Quantity
54 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
144.6 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)S
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
192 g
Type
reactant
Smiles
BrC1C(=O)NCCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred for a further 3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the exothermic reaction
FILTRATION
Type
FILTRATION
Details
the precipitated sodium bromide is then filtered off under suction
CUSTOM
Type
CUSTOM
Details
the mother liquor is evaporated down in vacuo
FILTRATION
Type
FILTRATION
Details
The precipitated crystals are filtered off under suction

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
ClC1=CC=C(C=C1)SC1C(NCCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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